molecular formula C45H60O4 B10885161 1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate

1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate

Cat. No.: B10885161
M. Wt: 665.0 g/mol
InChI Key: QJWVYYXRVFMISH-UHFFFAOYSA-N
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Description

1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate is a complex organic compound with the molecular formula C45H60O4 This compound is characterized by its unique structure, which includes two naphthyl groups and laurate esters

Preparation Methods

The synthesis of 1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate involves several steps. The primary synthetic route includes the esterification of dodecanoic acid with 2-naphthol, followed by the alkylation of the resulting ester with 1-naphthylmethyl chloride. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield naphthoic acids, while reduction with lithium aluminum hydride can produce naphthyl alcohols.

Scientific Research Applications

1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and alkylation reactions. Its unique structure makes it an interesting subject for research in organic synthesis and reaction mechanisms.

    Biology: The compound’s potential as a lipid-like molecule allows it to be used in studies of membrane dynamics and lipid-protein interactions.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific tissues or cells due to its lipophilic nature.

    Industry: It may have applications in the development of new materials, such as polymers or surfactants, due to its amphiphilic properties.

Mechanism of Action

The mechanism of action of 1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate is not fully understood. its effects are likely mediated through interactions with lipid membranes and proteins. The compound’s lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting membrane-bound proteins and signaling pathways .

Comparison with Similar Compounds

1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate can be compared to other similar compounds, such as:

  • Dodecanoic acid 4-(1-(4-dodecanoyloxy-phenyl)-1-methyl-ethyl)-phenyl ester
  • Dodecanoic acid 2’-dodecanoyloxy-biphenyl-2-yl ester
  • Dodecanoic acid naphthalen-1-ylamide

These compounds share similar structural features, such as the presence of dodecanoyloxy groups and aromatic rings. this compound is unique due to its specific combination of two naphthyl groups and laurate esters, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C45H60O4

Molecular Weight

665.0 g/mol

IUPAC Name

[1-[(2-dodecanoyloxynaphthalen-1-yl)methyl]naphthalen-2-yl] dodecanoate

InChI

InChI=1S/C45H60O4/c1-3-5-7-9-11-13-15-17-19-29-44(46)48-42-33-31-36-25-21-23-27-38(36)40(42)35-41-39-28-24-22-26-37(39)32-34-43(41)49-45(47)30-20-18-16-14-12-10-8-6-4-2/h21-28,31-34H,3-20,29-30,35H2,1-2H3

InChI Key

QJWVYYXRVFMISH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC4=CC=CC=C43)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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